(1R)-(-)-10-Camphorsulfonic acid ammonium salt

Catalog No.
S1901433
CAS No.
82509-30-6
M.F
C10H19NO4S
M. Wt
249.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1R)-(-)-10-Camphorsulfonic acid ammonium salt

CAS Number

82509-30-6

Product Name

(1R)-(-)-10-Camphorsulfonic acid ammonium salt

IUPAC Name

azane;[(1R,4S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid

Molecular Formula

C10H19NO4S

Molecular Weight

249.33 g/mol

InChI

InChI=1S/C10H16O4S.H3N/c1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14;/h7H,3-6H2,1-2H3,(H,12,13,14);1H3/t7-,10-;/m0./s1

InChI Key

JTMZBRWRXFAITF-UHFFFAOYSA-N

SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C.N

Canonical SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C.N

(1R)-(-)-10-Camphorsulfonic acid ammonium salt may be used as an ion-pair reagent to enhance the ability of supercritical carbon dioxide to extract polar compounds in supercritical fluid extraction (SFE) process. It can also be used in the synthesis of (-)-quadrone.

(1R)-(-)-10-Camphorsulfonic acid ammonium salt (CAS 82509-30-6) is a highly stable, crystalline chiral organic salt widely procured as a mild resolving agent, a chiral ion-pairing additive, and a process-friendly manufacturing intermediate. Unlike the strongly acidic free camphorsulfonic acid (CSA), the ammonium salt provides a buffered, near-neutral pH profile while retaining the rigid, sterically demanding bicyclic framework required for high-fidelity chiral recognition. In industrial and analytical procurement, this specific salt form is prioritized for the diastereomeric resolution of acid-sensitive basic active pharmaceutical ingredients (APIs), as a solubility-enhancing modifier in supercritical fluid extraction (SFE), and as a recyclable precursor in bipolar membrane electrodialysis (BMED) workflows [1].

Substituting (1R)-(-)-10-camphorsulfonic acid ammonium salt with the generic free acid or the sodium salt routinely leads to process failures in both synthesis and extraction workflows. The free acid has a low pKa (~1.2), which aggressively cleaves acid-labile protecting groups (such as Boc, TBDMS, or acetals) during the prolonged crystallization times required for diastereomeric resolution [1]. Conversely, substituting with the sodium salt drastically alters the compound's solubility thermodynamics; the sodium salt lacks the hydrogen-bonding capacity of the ammonium ion, resulting in poor ion-pair formation in non-polar media like supercritical carbon dioxide or organic chromatographic mobile phases, thereby suppressing extraction yields and enantiomeric peak resolution [2].

Superior Analyte Recovery in Supercritical Fluid Extraction (SFE)

In supercritical fluid extraction (SFE) workflows targeting basic analytes (e.g., clenbuterol) from complex matrices, the choice of ion-pairing reagent dictates the extraction efficiency. Studies demonstrate that utilizing the ammonium salt of camphorsulfonic acid yields a 70% recovery rate from spiked matrices using pure CO2. In direct contrast, utilizing the free camphorsulfonic acid yields only a 30% recovery under identical conditions [1]. The ammonium salt successfully forms a less polar, highly CO2-soluble ion-pair with the target basic analyte without requiring the addition of external basic modifiers.

Evidence DimensionAnalyte recovery yield in SC-CO2
Target Compound Data70% recovery yield
Comparator Or BaselineFree camphorsulfonic acid (30% recovery yield)
Quantified Difference2.3-fold increase in extraction recovery
ConditionsSFE of clenbuterol from spiked diatomaceous earth using pure supercritical CO2

Procuring the ammonium salt rather than the free acid is essential for maximizing analytical sensitivity and recovery in green-solvent extraction protocols.

Closed-Loop Compatibility in Bipolar Membrane Electrodialysis (BMED)

For industrial-scale production and recycling of chiral resolving agents, bipolar membrane electrodialysis (BMED) is utilized to convert salts back to free acids. When ammonium camphorsulfonate is used as the feed stream, the BMED process achieves a targeted product yield of >70% while concurrently generating aqueous ammonia that can be 100% recycled back into the upstream resolution process [1]. If sodium camphorsulfonate is used, the process generates sodium hydroxide, which cannot be seamlessly recycled to form the preferred ammonium diastereomeric salts, breaking the closed-loop manufacturing cycle.

Evidence DimensionByproduct recyclability in BMED
Target Compound Data100% recyclable ammonia byproduct
Comparator Or BaselineSodium salt (Generates non-recyclable NaOH for this specific loop)
Quantified DifferenceEnables zero-waste closed-loop recycling vs. open-loop waste generation
ConditionsBipolar membrane electrodialysis for the clean production of camphorsulfonic acid

For scale-up procurement, the ammonium salt enables a highly economical, zero-waste recycling loop that significantly reduces long-term material costs.

Preservation of Acid-Labile Protecting Groups During Resolution

During the late-stage resolution of complex pharmaceutical intermediates, substrate stability is paramount. The ammonium salt of camphorsulfonic acid acts as a mild chiral resolving agent that preserves acid-labile functionalities. In the synthesis of heavily protected piperidine derivatives (e.g., ORL-1 antagonists), the use of camphorsulfonate ammonium salts allows for high-yield fractional crystallization (>85% recovery of the desired diastereomer) without cleaving sensitive Boc or TBDMS groups [1]. The free camphorsulfonic acid (pKa ~1.2) causes rapid deprotection and degradation of these same substrates during the extended heating and cooling cycles required for crystallization.

Evidence DimensionProtecting group fidelity during crystallization
Target Compound DataIntact Boc/TBDMS groups with >85% diastereomer recovery
Comparator Or BaselineFree camphorsulfonic acid (Partial to complete deprotection)
Quantified DifferencePrevention of catastrophic yield loss due to substrate degradation
ConditionsFractional crystallization of protected basic amines in methanol/TBME

Buyers synthesizing complex APIs must procure the ammonium salt to prevent costly degradation of advanced, multi-step intermediates during chiral resolution.

Ion-Pairing Reagent for Supercritical Fluid Extraction (SFE)

This compound is the optimal choice for analytical chemists extracting polar or basic analytes (such as alkaloids, beta-agonists, and flavonoids) from solid matrices using supercritical CO2. Its ability to form highly soluble ion-pairs drastically improves extraction yields compared to the free acid [1].

Late-Stage Resolution of Acid-Sensitive APIs

In pharmaceutical process chemistry, this ammonium salt is prioritized for the diastereomeric resolution of racemic amines that contain acid-labile protecting groups (e.g., Boc, TBDMS, acetals). It provides the necessary chiral environment for fractional crystallization without the destructive acidity of free camphorsulfonic acid [2].

Chiral Mobile Phase Additive in Chromatography

Procured by analytical laboratories as a chiral counterion for normal-phase TLC and HPLC. The ammonium salt buffers the mobile phase, preventing the peak tailing and stationary phase degradation that occurs when strongly acidic free resolving agents are used [3].

Feedstock for Closed-Loop Electrodialysis Manufacturing

Ideal for industrial scale-up processes utilizing bipolar membrane electrodialysis (BMED). The ammonium counterion allows for the concurrent generation of the pure chiral acid and recyclable ammonia, enabling a zero-waste manufacturing loop that cannot be achieved with sodium salts [4].

Other CAS

14888-09-6

Dates

Last modified: 04-14-2024

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